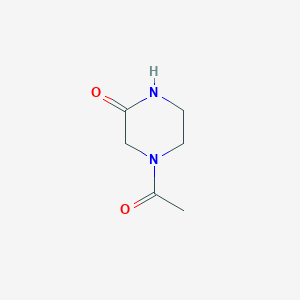![molecular formula C15H13Cl2N3O2S B3034521 2-[2-(2,4-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide CAS No. 18233-37-9](/img/structure/B3034521.png)
2-[2-(2,4-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide
Übersicht
Beschreibung
2-[2-(2,4-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide is a useful research compound. Its molecular formula is C15H13Cl2N3O2S and its molecular weight is 370.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Chemical Synthesis and Spectroscopy : Compounds related to 2-[2-(2,4-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide are synthesized through various chemical reactions and characterized using spectroscopic methods and mass spectrometry. This process is crucial for understanding the properties and potential applications of these compounds in scientific research (Ramadan, 2019).
Biological and Medical Research
Anticonvulsant Activity : Some derivatives of hydrazinecarbothioamide, similar to the compound , have been evaluated for anticonvulsant activity in various seizure models. These studies are essential in exploring the therapeutic potential of these compounds in treating seizures (Tripathi et al., 2012).
Antioxidant Activity : Research has also been conducted to evaluate the antioxidant activity of hydrazinecarbothioamide derivatives. Such studies are significant in understanding the potential of these compounds in combating oxidative stress in biological systems (Bărbuceanu et al., 2014).
Antibacterial and Antioxidant Agents : Novel thiosemicarbazones, which are related to the compound of interest, have shown promising results as antibacterial and antioxidant agents. This indicates the potential utility of these compounds in the development of new treatments for bacterial infections and oxidative stress-related conditions (Karaküçük-Iyidoğan et al., 2014).
Material Science and Chemistry
Sensor Development : Certain hydrazinecarbothioamide derivatives have been used in the development of optical probes and sensors. These are used for detecting specific ions like Hg2+ and Ag+ in solutions, demonstrating the compound's application in environmental monitoring and analytical chemistry (Shi et al., 2016).
Corrosion Inhibition : Research has shown that some thiosemicarbazides, closely related to this compound, are effective as corrosion inhibitors for mild steel in acidic environments. This highlights their potential application in materials science and industrial processes (Ebenso et al., 2010).
Wirkmechanismus
Target of Action
The compound 2-(2,4-dichlorophenoxy)-N-[(phenylcarbamothioyl)amino]acetamide is structurally similar to 2,4-Dichlorophenoxyacetic acid (2,4-D), a synthetic auxin . Auxins are plant hormones that play a crucial role in the coordination of many growth and behavioral processes in the plant’s life cycle . Therefore, it’s reasonable to infer that this compound may also target similar pathways in plants.
Mode of Action
The mode of action of 2,4-D involves mimicking the natural plant hormone auxin, which results in uncontrolled and abnormal growth, eventually leading to the death of the plant . Given the structural similarity, 2-(2,4-dichlorophenoxy)-N-[(phenylcarbamothioyl)amino]acetamide might exhibit a similar mode of action.
Biochemical Pathways
The compound, like 2,4-D, may affect the normal biochemical pathways of auxin. Auxin regulates cell division, cell elongation, and differentiation in the growth process of plants . Disruption of these pathways by the compound could lead to abnormal growth and eventual plant death .
Result of Action
The result of the compound’s action, if it indeed mimics 2,4-D, would be the disruption of normal plant growth processes, leading to abnormal growth patterns and eventually plant death .
Biochemische Analyse
Biochemical Properties
2-[2-(2,4-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide: plays a significant role in various biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to inhibit the activity of certain enzymes, such as c-Met kinase, which is involved in cellular processes related to cancer progression . The interaction between This compound and c-Met kinase involves binding to the enzyme’s active site, leading to the inhibition of its catalytic activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with other biomolecules, further influencing its biochemical properties.
Cellular Effects
The effects of This compound on various cell types and cellular processes are profound. In cancer cell lines such as MCF-7 and A549, this compound has demonstrated antiproliferative and antimigratory activities . It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, the inhibition of c-Met kinase by This compound leads to reduced cell proliferation and migration, which are critical processes in cancer progression.
Molecular Mechanism
The molecular mechanism of action of This compound involves its binding interactions with specific biomolecules. This compound binds to the active site of c-Met kinase, inhibiting its enzymatic activity and preventing the phosphorylation of downstream signaling proteins . This inhibition disrupts the signaling pathways that promote cell proliferation and migration. Additionally, This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can vary over time. This compound exhibits stability under standard laboratory conditions, but its degradation can occur over extended periods or under specific environmental conditions. Long-term studies have shown that This compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and migration in cancer cell lines . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and stability.
Dosage Effects in Animal Models
The effects of This compound in animal models are dose-dependent. At lower dosages, this compound can effectively inhibit tumor growth and metastasis without causing significant toxicity . At higher dosages, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing potential side effects.
Metabolic Pathways
This compound: is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity . The metabolic flux and levels of specific metabolites can be influenced by the presence of This compound , affecting overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of This compound within cells can influence its activity and effectiveness in biochemical reactions and therapeutic applications.
Subcellular Localization
The subcellular localization of This compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of This compound within these compartments can affect its interactions with biomolecules and its overall biochemical properties.
Eigenschaften
IUPAC Name |
1-[[2-(2,4-dichlorophenoxy)acetyl]amino]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O2S/c16-10-6-7-13(12(17)8-10)22-9-14(21)19-20-15(23)18-11-4-2-1-3-5-11/h1-8H,9H2,(H,19,21)(H2,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNONWWZQJKSHFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)COC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301146840 | |
| Record name | 2-(2,4-Dichlorophenoxy)acetic acid 2-[(phenylamino)thioxomethyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301146840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18233-37-9 | |
| Record name | 2-(2,4-Dichlorophenoxy)acetic acid 2-[(phenylamino)thioxomethyl]hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18233-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,4-Dichlorophenoxy)acetic acid 2-[(phenylamino)thioxomethyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301146840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(17-Amino-4,16-dihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034441.png)
![2-[2-(17-Amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034442.png)
![2-[2-(17-Acetamido-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034443.png)
![2-[2-(17-Acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034446.png)

![Benzo[D]oxazol-4-YL trifluoromethanesulfonate](/img/structure/B3034449.png)



![(6-Bromobenzo[b]thiophen-2-yl)methanamine](/img/structure/B3034453.png)
![2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid](/img/structure/B3034458.png)


